molecular formula C21H21N2O2P B14189997 P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide CAS No. 922712-23-0

P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide

Cat. No.: B14189997
CAS No.: 922712-23-0
M. Wt: 364.4 g/mol
InChI Key: QVHKWXZYRJHDTR-UHFFFAOYSA-N
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Description

P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide: is a chemical compound with the molecular formula C20H20NOP and a molecular weight of 321.362 g/mol . This compound is known for its unique structure, which includes a phosphinic amide group bonded to a diphenyl and a phenylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide typically involves the reaction of diarylphosphine oxides with amines. One efficient method is the electrosynthesis approach, which involves oxidative cross-coupling between N-H and P-H bonds under mild and metal-free conditions . This method provides good to excellent yields in one step.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications. The use of electrosynthesis can be advantageous due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the phenylethyl or diphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinic amide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • P,P-Diphenyl-N-[(1-phenylethyl)phosphinic amide]
  • P-Methyl-P-phenyl-N-(1-phenylethyl)phosphinic amide
  • P-(tert-Butyl)-P-phenyl-N-(1-phenylethyl)phosphinic amide

Comparison: P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide is unique due to its specific phenylethyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the phenylethyl group can enhance its solubility and binding affinity in certain applications, making it distinct from other phosphinic amides.

Properties

CAS No.

922712-23-0

Molecular Formula

C21H21N2O2P

Molecular Weight

364.4 g/mol

IUPAC Name

1-diphenylphosphoryl-3-(2-phenylethyl)urea

InChI

InChI=1S/C21H21N2O2P/c24-21(22-17-16-18-10-4-1-5-11-18)23-26(25,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H2,22,23,24,25)

InChI Key

QVHKWXZYRJHDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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